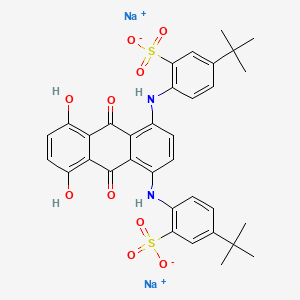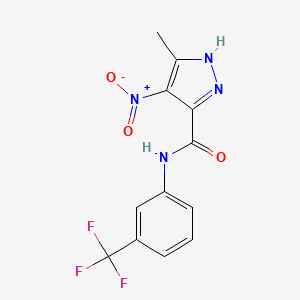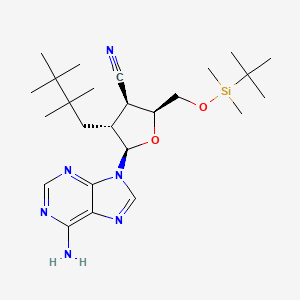
9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine is a synthetic nucleoside analog. This compound is characterized by the presence of a cyano group at the 3-position of the sugar moiety and t-butyldimethylsilyl (TBDMS) protecting groups at the 2 and 5 positions. It is of interest in medicinal chemistry due to its potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine typically involves the following steps:
Protection of the Sugar Moiety: The starting material, a suitable pentofuranose, is protected at the 2 and 5 positions using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the Cyano Group: The protected sugar undergoes a reaction with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), to introduce the cyano group at the 3-position.
Glycosylation: The modified sugar is then coupled with adenine using a glycosylation reaction, typically in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the TBDMS protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesizers.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can facilitate reduction.
Substitution: Fluoride sources such as TBAF are commonly used for deprotection.
Major Products
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Deprotected nucleosides or nucleosides with alternative protecting groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine is studied for its potential as an antiviral agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication processes.
Medicine
In medicine, this compound is investigated for its anticancer properties. It can be incorporated into DNA or RNA, leading to the disruption of cellular processes in cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.
作用機序
The mechanism of action of 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting viral replication or cancer cell proliferation. The cyano group and the modified sugar moiety play crucial roles in its activity.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): Another antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
What sets 9-(2,5-Bis-O-(t-butyldimethylsilyl)-3-C-cyano-3-deoxy-beta-D-xylopentofuranosyl)adenine apart is its unique combination of a cyano group and TBDMS protecting groups. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
121055-66-1 |
|---|---|
分子式 |
C25H42N6O2Si |
分子量 |
486.7 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(2,2,3,3-tetramethylbutyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C25H42N6O2Si/c1-23(2,3)25(7,8)11-16-17(12-26)18(13-32-34(9,10)24(4,5)6)33-22(16)31-15-30-19-20(27)28-14-29-21(19)31/h14-18,22H,11,13H2,1-10H3,(H2,27,28,29)/t16-,17-,18-,22-/m1/s1 |
InChIキー |
YPAADXGCDANNNP-OZQHCQBDSA-N |
異性体SMILES |
CC(C)(C)C(C)(C)C[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[Si](C)(C)C(C)(C)C)C#N |
正規SMILES |
CC(C)(C)C(C)(C)CC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[Si](C)(C)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



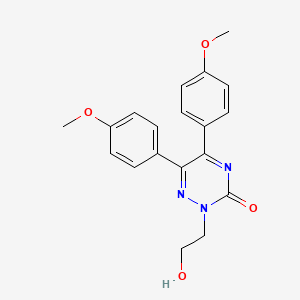
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
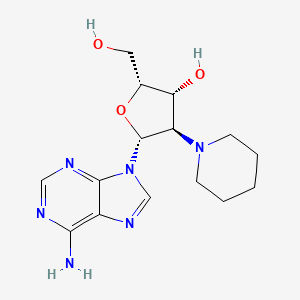


![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)

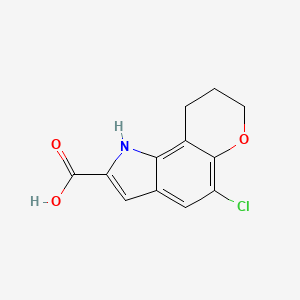
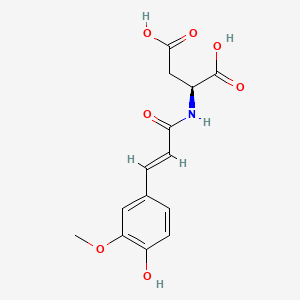
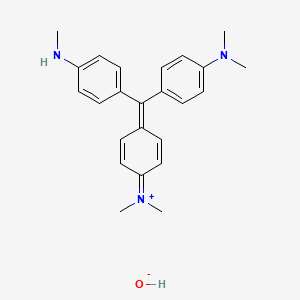
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
